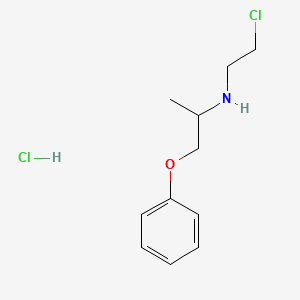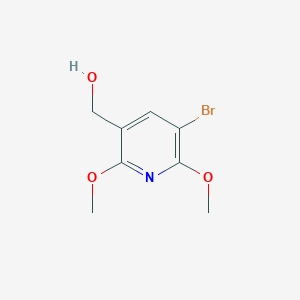![molecular formula C93H162N6O6 B3248037 N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine CAS No. 182615-09-4](/img/structure/B3248037.png)
N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N4,N6-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine is a complex organic compound characterized by its triazine core and three phenyl rings substituted with dodecyloxy groups. This specific arrangement endows the molecule with unique physical and chemical properties, making it an intriguing subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4,N6-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine typically involves a multistep process. One common approach begins with the preparation of the 3,4-bis(dodecyloxy)aniline precursor. This is achieved through the alkylation of 3,4-dihydroxyaniline with dodecyl bromide in the presence of a base such as potassium carbonate. The resulting 3,4-bis(dodecyloxy)aniline is then subjected to a trimerization reaction with cyanuric chloride under controlled conditions to form the final triazine product. Reaction temperatures and solvent choice are crucial to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the synthetic routes to improve efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis systems may be employed. The use of high-purity starting materials and stringent control of reaction parameters (such as temperature, pressure, and solvent composition) are essential to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N2,N4,N6-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine participates in various chemical reactions, including:
Oxidation: : It can undergo oxidative degradation, particularly when exposed to strong oxidizing agents.
Reduction: : The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: : The dodecyloxy groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Nucleophiles such as amines or alkoxides under mild conditions, often facilitated by a base.
Major Products
The major products of these reactions depend on the specific conditions employed. Oxidation typically yields oxidized derivatives with altered functional groups. Reduction products include partially or fully hydrogenated triazine rings. Substitution reactions result in the formation of new compounds with varied functional groups replacing the dodecyloxy moieties.
Applications De Recherche Scientifique
N2,N4,N6-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine is utilized in several scientific disciplines, including:
Chemistry: : It serves as a precursor for the synthesis of advanced materials and functional polymers.
Biology: : The compound's unique structure allows for its use in the design of biomimetic systems and as a molecular probe in biological studies.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Applied in the development of high-performance coatings, adhesives, and electronic materials due to its stability and functional versatility.
Mécanisme D'action
The mechanism of action of N2,N4,N6-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets such as enzymes or cell membranes. The triazine core can form stable complexes with metal ions, influencing various biochemical pathways. The dodecyloxy groups enhance the compound's lipophilicity, facilitating its incorporation into lipid membranes and potentially altering membrane properties.
Comparaison Avec Des Composés Similaires
N2,N4,N6-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine stands out due to its specific substitution pattern and the presence of long alkyl chains. Similar compounds include:
N: 2 ,N 4 ,N 6 -Tris[3,4-bis(methoxy)phenyl]-1,3,5-triazine-2,4,6-triamine : Lacks the long alkyl chains, resulting in different solubility and interaction profiles.
N: 2 ,N 4 ,N 6 -Tris[3,4-bis(ethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine : Features shorter alkyl chains, impacting its lipophilicity and application range.
N: 2 ,N 4 ,N 6 -Tris[3,4-bis(octyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine : Has intermediate alkyl chain length, offering a balance between solubility and stability.
Propriétés
IUPAC Name |
2-N,4-N,6-N-tris(3,4-didodecoxyphenyl)-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H162N6O6/c1-7-13-19-25-31-37-43-49-55-61-73-100-85-70-67-82(79-88(85)103-76-64-58-52-46-40-34-28-22-16-10-4)94-91-97-92(95-83-68-71-86(101-74-62-56-50-44-38-32-26-20-14-8-2)89(80-83)104-77-65-59-53-47-41-35-29-23-17-11-5)99-93(98-91)96-84-69-72-87(102-75-63-57-51-45-39-33-27-21-15-9-3)90(81-84)105-78-66-60-54-48-42-36-30-24-18-12-6/h67-72,79-81H,7-66,73-78H2,1-6H3,(H3,94,95,96,97,98,99) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISZQUPEWIRYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)NC4=CC(=C(C=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H162N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727957 |
Source


|
| Record name | N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182615-09-4 |
Source


|
| Record name | N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,8-Dioxaspiro[3.4]octan-2-one](/img/structure/B3247956.png)












![N-[(4-bromophenyl)methyl]methanesulfonamide](/img/structure/B3248074.png)
